

Solnatide Demonstrates Efficacy in ENaC Models with Impaired Amiloride Response

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Compound of Interest

Compound Name: Solnatide

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AUSTIN, TX – December 13, 2025 – New comparative data analysis indicates that **Solnatide**, a novel peptide therapeutic, effectively restores function in epithelial sodium channel (ENaC) models characterized by a blunted response to the conventional ENaC inhibitor, amiloride. This finding is particularly relevant for researchers and drug development professionals exploring new treatments for pulmonary edema and other conditions linked to ENaC dysfunction, including certain forms of amiloride-resistant hypertension.

The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium and water balance across epithelial tissues. While amiloride is a well-established ENaC blocker, its efficacy can be limited in the presence of certain ENaC mutations. **Solnatide**, a synthetic peptide that mimics the lectin-like domain of TNF- α , activates ENaC, promoting fluid clearance from the lungs.^[1] Recent studies have explored its potential in ENaC loss-of-function models, which are inherently resistant to amiloride's therapeutic action due to a lack of baseline channel activity.

Comparative Efficacy in a Functionally Amiloride-Resistant Model

A key study investigated the effect of **Solnatide** on various frameshift mutants of the α -ENaC subunit associated with Pseudohypoaldosteronism type 1B (PHA1B), a severe salt-wasting

disease caused by loss-of-function mutations in ENaC.[2] These mutants exhibit significantly reduced baseline amiloride-sensitive currents, rendering them functionally amiloride-resistant.

The data demonstrates that while the amiloride-sensitive sodium current in these mutant channels is drastically reduced compared to wild-type ENaC, **Solnatide** was able to potentiate the sodium current to levels observed in the wild-type channel.[3][4] This suggests that **Solnatide** can effectively rescue the function of these dysfunctional channels where amiloride has limited effect due to the low initial channel activity.

Quantitative Comparison of Solnatide and Amiloride Effects on ENaC Mutants

ENaC Construct	Amiloride-Sensitive Current (% of Wild-Type)[3]	Solnatide-Induced Current (% of Wild-Type Amiloride-Sensitive Current)[3]
Wild-Type $\alpha\beta\gamma$	100%	Not Applicable (Activator)
α I68fs	~10%	~120%
α T169fs	~15%	~110%
α P197fs	~20%	~130%
α E272fs	~5%	~100%
α F435fs	~8%	~115%
α R438fs	~12%	~125%
α Y447fs	~18%	~140%
α R448fs	~25%	~150%
α S452fs	~30%	~160%
α T482fs	~22%	~145%

Understanding Amiloride Resistance

True amiloride resistance at a molecular level is often caused by specific point mutations in the ENaC subunits that directly interfere with the amiloride binding site. For instance, mutations

such as α S583C and β G525C have been shown to increase the dissociation rate of amiloride, thereby reducing its inhibitory effect.[5][6][7] While direct head-to-head studies of **Solnatide** on these specific amiloride-binding site mutants are not yet available, its efficacy in the functionally amiloride-resistant PHA1B models provides a strong rationale for its potential in a broader range of amiloride-unresponsive conditions.

Experimental Protocols

The following is a summary of the methodology used to generate the comparative data on **Solnatide**'s efficacy in PHA1B mutants.

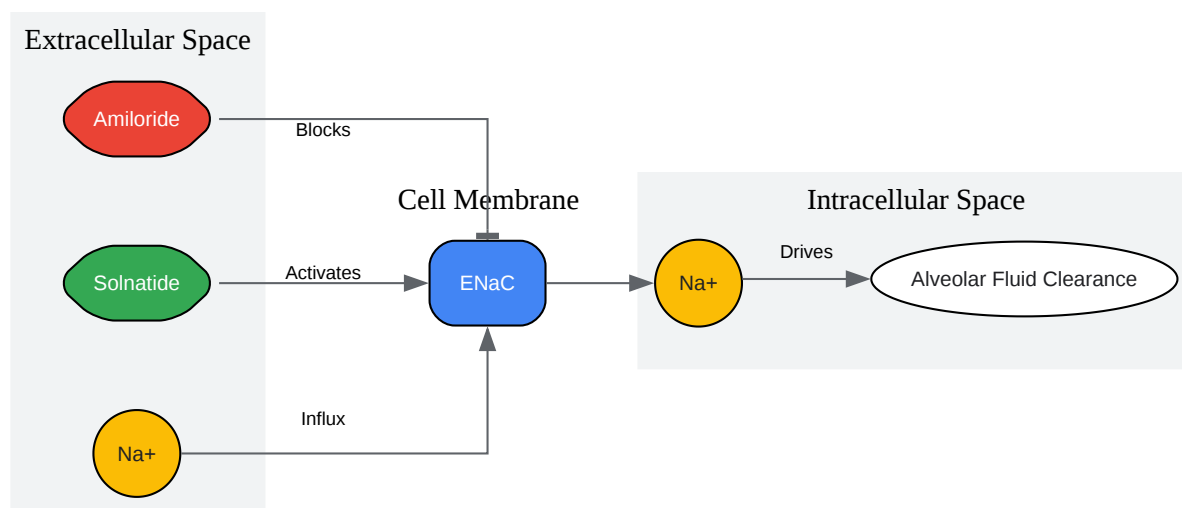
Cell Culture and Transfection: HEK-293 cells were cultured in DMEM medium supplemented with 5% fetal bovine serum in a 5% CO₂ incubator. Cells were transiently transfected with plasmids encoding wild-type or mutant α -ENaC subunits along with wild-type β and γ subunits.

Electrophysiology (Whole-Cell Patch Clamp): Whole-cell patch-clamp recordings were performed on transfected HEK-293 cells. The inward sodium current was elicited by holding the membrane potential at -100 mV. The amiloride-sensitive current was determined by applying 10 μ M amiloride. The **Solnatide**-induced current was measured after the application of 200 nM **Solnatide**.

Data Analysis: The currents were measured and compared to the amiloride-sensitive current of the wild-type ENaC. Statistical significance was determined using a one-way ANOVA followed by Tukey's post hoc test.[3]

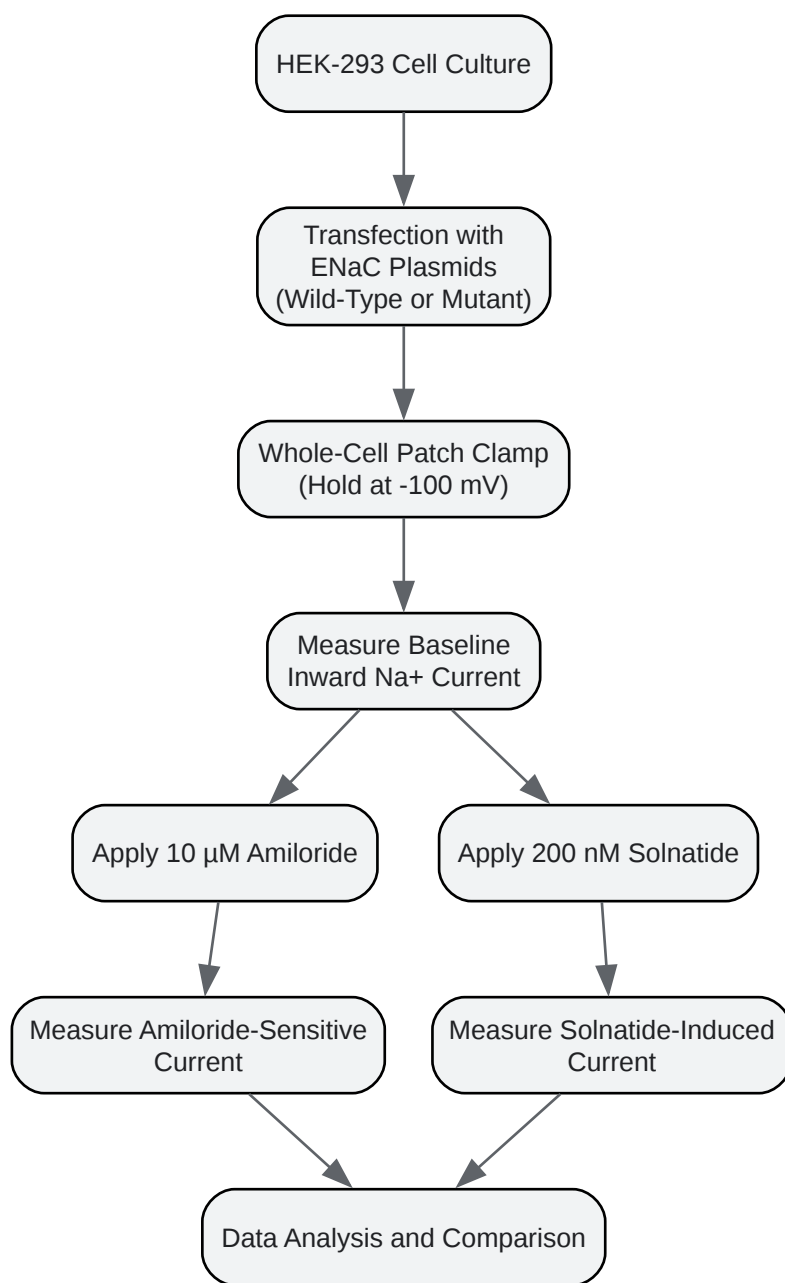
Visualizing the Molecular Interactions and Experimental Process

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflow, and the logic behind **Solnatide**'s efficacy in amiloride-resistant scenarios.



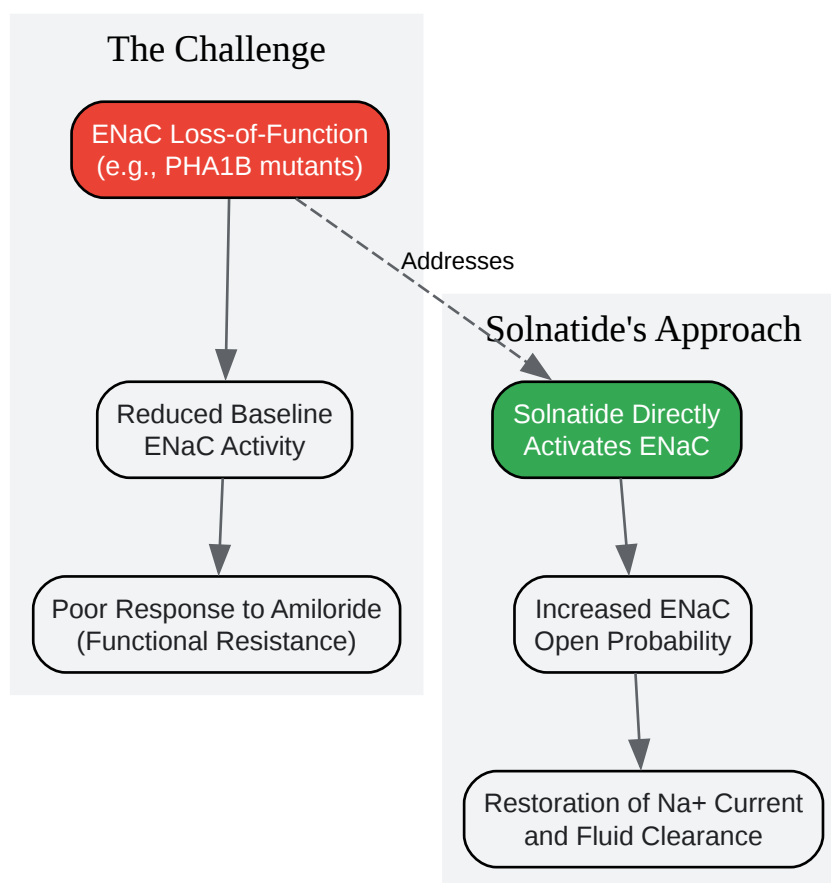
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ENaC Signaling and Modulation



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Patch Clamp Experiment Workflow



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Solnatide Overcoming Functional Amiloride Resistance

Conclusion

The available data strongly suggests that **Solnatide** is a promising therapeutic candidate for conditions involving ENaC dysfunction, particularly in cases where amiloride is ineffective. Its unique mechanism of activating the channel, rather than inhibiting it, allows it to bypass the issue of low baseline activity seen in certain ENaC mutants. Further research into the efficacy of **Solnatide** on specific amiloride-binding site mutations will provide a more complete picture of its therapeutic potential. These findings encourage the continued investigation of **Solnatide** as a novel treatment for pulmonary edema and potentially other diseases linked to ENaC dysregulation.

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References

- 1. azeptico.com [azeptico.com]
- 2. TNF Lectin-Like Domain Restores Epithelial Sodium Channel Function in Frameshift Mutants Associated with Pseudohypoaldosteronism Type 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Mutations in the epithelial Na⁺ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in the epithelial Na⁺ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. [sonar.ch]
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